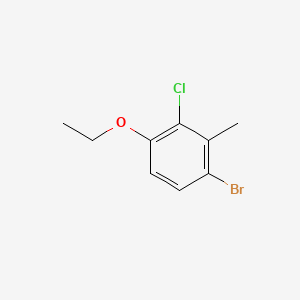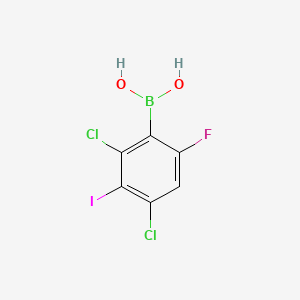
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid is an organoboron compound with the molecular formula C6H3BCl2FIO2. It is a solid compound with a molecular weight of 334.71 g/mol . This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid typically involves the borylation of the corresponding halogenated phenyl compound. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction conditions often involve heating the mixture to around 80-100°C under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Used in the preparation of advanced materials, such as polymers and electronic materials.
Mecanismo De Acción
The primary mechanism of action for (2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond. The presence of electron-withdrawing groups (chlorine, fluorine, and iodine) on the phenyl ring can influence the reactivity and selectivity of the coupling reaction .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2,4-Dichloro-6-fluoro-3-iodophenyl)boronic acid is unique due to the specific arrangement of halogen atoms on the phenyl ring, which can significantly influence its reactivity and the types of products formed in coupling reactions. The presence of both chlorine and fluorine atoms provides a unique electronic environment that can be exploited in various synthetic applications .
Propiedades
Fórmula molecular |
C6H3BCl2FIO2 |
|---|---|
Peso molecular |
334.71 g/mol |
Nombre IUPAC |
(2,4-dichloro-6-fluoro-3-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H3BCl2FIO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1,12-13H |
Clave InChI |
KAJIFYDXROKOBM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1F)Cl)I)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14027472.png)

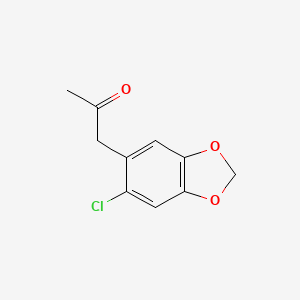
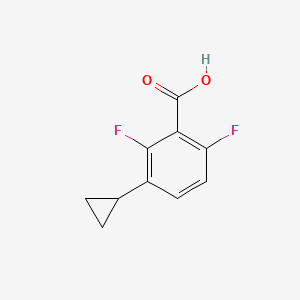
![(1S,2R)-2-Amino-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B14027491.png)
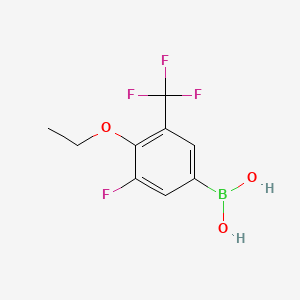


![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B14027523.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)

